Corynoxéine

Vue d'ensemble

Description

La corynoxeine est un alcaloïde oxindole isolé du médicament chinois à base de plantes Uncaria rhynchophylla. Elle a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer . La corynoxeine est connue pour sa capacité à induire l'autophagie, un processus cellulaire qui dégrade et recycle les composants cellulaires, ce qui est crucial pour maintenir l'homéostasie cellulaire .

Applications De Recherche Scientifique

Neuroprotective Effects

Corynoxeine has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanisms of Action : Research indicates that corynoxeine promotes autophagy, a cellular process crucial for clearing damaged proteins and organelles. It activates pathways involving MAP2K2/MEK2 and PLK1, which are essential for autophagosome maturation and clearance of amyloid precursor protein (APP) fragments in Alzheimer's models .

- Experimental Evidence : In the 5 × FAD mouse model of Alzheimer's disease, corynoxeine inhibited amyloid-beta aggregation and improved cognitive functions by restoring autophagic processes disrupted by neurotoxic agents like α-synuclein . Additionally, it has been shown to reduce neuroinflammation and α-synuclein aggregates in both acute and chronic models of Parkinson's disease .

Vascular Health

Corynoxeine exhibits potential therapeutic effects in vascular disorders.

- Inhibition of Vascular Smooth Muscle Cell Proliferation : Studies have shown that corynoxeine inhibits platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). This action is mediated through the downregulation of extracellular signal-regulated kinase 1/2 (ERK1/2) activation, making it a candidate for preventing vascular proliferative disorders such as atherosclerosis and restenosis after angioplasty .

- Concentration-Dependent Effects : In vitro studies revealed that corynoxeine significantly reduced DNA synthesis in VSMCs at concentrations ranging from 5 to 50 µM without cytotoxicity, indicating its potential for clinical applications in vascular health .

Antitumor Activity

Corynoxeine has shown promise as an antitumor agent.

- Mechanisms Against Cancer : It exerts cytostatic effects in pancreatic cancer via reactive oxygen species (ROS) signaling pathways and affects non-small cell lung cancer through the AKT-mTOR/GSK3β pathway . These findings suggest that corynoxeine may enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

- Case Studies : Recent studies have isolated new oxindole alkaloids alongside corynoxeine, demonstrating anti-HIV activities with promising efficacy values, further expanding its potential therapeutic applications .

Infectious Disease Applications

The compound also exhibits antiviral properties.

- Anti-HIV Activity : Corynoxeine has been tested for its efficacy against HIV, with studies indicating it possesses significant antiviral activity. Its mechanisms may involve interference with viral replication pathways, although further research is necessary to elucidate these interactions fully .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Autophagy induction; ERK1/2 inhibition | Reduces amyloid-beta aggregation; improves cognitive function in models |

| Vascular Health | ERK1/2 pathway inhibition | Inhibits VSMC proliferation; potential use in atherosclerosis prevention |

| Antitumor Activity | ROS signaling modulation; AKT-mTOR pathway involvement | Cytostatic effects on pancreatic and lung cancers |

| Infectious Diseases | Antiviral activity | Significant anti-HIV effects observed; further studies needed |

Mécanisme D'action

Target of Action

Corynoxeine, an indole alkaloid found in Uncaria Hook (UH), primarily targets the autophagy-lysosomal system . It interacts with key proteins involved in autophagy, such as Beclin-1 , and proteins involved in neuroinflammation, including TNF, IL-6, IL1B, and IL1A . These targets play a crucial role in maintaining cellular homeostasis and preventing neurodegenerative diseases .

Mode of Action

Corynoxeine interacts with its targets to induce autophagy, a process that degrades and recycles cellular components . It promotes the clearance of alpha-synuclein (α-syn), a protein whose accumulation is linked to Parkinson’s disease . Corynoxeine also diminishes neuroinflammation, another key factor in neurodegenerative diseases .

Biochemical Pathways

Corynoxeine affects several biochemical pathways. It enhances autophagy through the Akt/mTOR pathway, as evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase . It also influences the PIK3C3 complex, promoting PI3P production . These pathways are critical for the degradation and recycling of cellular components, including toxic proteins .

Result of Action

Corynoxeine’s induction of autophagy results in the clearance of α-syn, thereby preventing its accumulation and the associated neurodegenerative effects . In addition, it inhibits cell apoptosis and increases cell viability . In animal models of Parkinson’s disease, it has been shown to improve motor function and prevent the loss of dopaminergic neurons .

Analyse Biochimique

Biochemical Properties

Corynoxeine plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been shown to enhance autophagy, a cellular degradation process, by interacting with the Akt/mTOR signaling pathway. Corynoxeine induces autophagy in neuronal cell lines, such as N2a and SHSY-5Y cells, by increasing the activity of lysosomal enzyme cathepsin D . This interaction promotes the clearance of protein aggregates, which is crucial in the context of neurodegenerative diseases.

Cellular Effects

Corynoxeine exerts profound effects on various cell types and cellular processes. In neuronal cells, it promotes autophagy, leading to the degradation of alpha-synuclein aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. Additionally, Corynoxeine affects gene expression related to autophagy and cellular metabolism, thereby enhancing the cell’s ability to manage stress and maintain homeostasis .

Molecular Mechanism

The molecular mechanism of Corynoxeine involves its ability to induce autophagy through the Akt/mTOR pathway. Corynoxeine binds to and inhibits the phosphorylation of Akt, mTOR, and p70 S6 Kinase, leading to the activation of autophagy . This process involves the formation of autophagosomes, which encapsulate and degrade damaged proteins and organelles. By promoting autophagy, Corynoxeine helps in maintaining cellular health and preventing the accumulation of toxic protein aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Corynoxeine have been observed to change over time. Initially, Corynoxeine induces a rapid increase in autophagy, which is sustained over several hours. Studies have shown that Corynoxeine remains stable under experimental conditions, with minimal degradation . Long-term exposure to Corynoxeine in in vitro and in vivo studies has demonstrated sustained autophagic activity and improved cellular function, indicating its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of Corynoxeine vary with different dosages in animal models. At lower doses, Corynoxeine effectively induces autophagy without causing toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . Studies in animal models have shown that moderate doses of Corynoxeine can improve motor function and reduce neurodegeneration, while excessively high doses may lead to detrimental effects.

Metabolic Pathways

Corynoxeine is involved in several metabolic pathways, primarily those related to autophagy and protein degradation. It interacts with enzymes such as cathepsin D and components of the Akt/mTOR pathway . By modulating these pathways, Corynoxeine influences metabolic flux and the levels of various metabolites. This modulation helps in maintaining cellular homeostasis and preventing the accumulation of toxic substances.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La corynoxeine peut être synthétisée selon diverses méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler le composé de la matière végétale . La synthèse chimique de la corynoxeine implique plusieurs étapes, notamment la formation du noyau oxindole et la fonctionnalisation ultérieure pour introduire les substituants souhaités .

Méthodes de production industrielle

La production industrielle de la corynoxeine repose principalement sur l'extraction de l'Uncaria rhynchophylla. Le processus implique la récolte de la matière végétale, le séchage, puis l'extraction des alcaloïdes à l'aide de solvants. L'extrait est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir de la corynoxeine pure .

Analyse Des Réactions Chimiques

Types de réactions

La corynoxeine subit diverses réactions chimiques, notamment :

Oxydation : La corynoxeine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la corynoxeine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de corynoxeine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la corynoxeine comprennent les oxydants tels que le permanganate de potassium et les réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour assurer les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de la corynoxeine comprennent divers dérivés ayant des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différentes activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Médecine : La corynoxeine s'est avérée prometteuse dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer en favorisant l'élimination des agrégats protéiques par l'autophagie

Mécanisme d'action

La corynoxeine exerce ses effets principalement par l'induction de l'autophagie. Elle active la voie autophagique-lysosomale, ce qui conduit à la dégradation des agrégats protéiques tels que l'alpha-synucléine dans la maladie de Parkinson . Les cibles moléculaires impliquées dans ce processus comprennent la voie Akt/mTOR, qui est connue pour réguler l'autophagie . En modulant cette voie, la corynoxeine améliore la formation d'autophagosomes et favorise l'élimination des agrégats protéiques toxiques .

Comparaison Avec Des Composés Similaires

La corynoxeine est structurellement similaire à d'autres alcaloïdes oxindole tels que l'isocorynoxeine, la rhynchophylline et l'isorhynchophylline . Elle présente des propriétés uniques qui la distinguent de ces composés :

Corynoxeine vs. Isocorynoxeine : Les deux composés induisent l'autophagie, mais la corynoxeine s'est avérée plus efficace pour favoriser l'élimination des agrégats d'alpha-synucléine.

Corynoxeine vs. Rhynchophylline : Si les deux composés ont des effets neuroprotecteurs, la corynoxeine cible spécifiquement la voie Akt/mTOR, tandis que la rhynchophylline a des activités pharmacologiques plus larges.

Corynoxeine vs. Isorhynchophylline : L'isorhynchophylline induit également l'autophagie, mais la corynoxeine a une puissance plus élevée pour améliorer la formation d'autophagosomes.

Conclusion

La corynoxeine est un composé prometteur qui a un potentiel significatif dans le traitement des maladies neurodégénératives. Sa capacité à induire l'autophagie et à favoriser l'élimination des agrégats protéiques toxiques en fait un candidat précieux pour des recherches et des développements supplémentaires. Les propriétés uniques de la corynoxeine, comparées à des composés similaires, mettent en évidence son potentiel en tant qu'agent thérapeutique dans divers domaines de la science et de la médecine.

Activité Biologique

Corynoxeine is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla, known for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

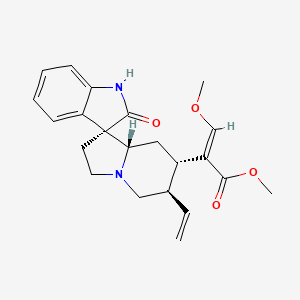

Corynoxeine has the chemical formula and a molecular weight of 378.46 g/mol. The structure consists of a complex arrangement typical of oxindole alkaloids, which contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Corynoxeine exhibits significant anti-inflammatory properties. Research indicates that it inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

2. Neuroprotective Properties

Studies have demonstrated that corynoxeine can protect neuronal cells against oxidative stress and apoptosis. In vitro experiments showed that it reduces cell death in neuroblastoma cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

Corynoxeine has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity could be beneficial in developing new antibiotics amid rising antibiotic resistance .

The biological activities of corynoxeine are attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : By inhibiting iNOS, corynoxeine reduces NO production, thereby mitigating inflammatory responses.

- Antioxidant Activity : Corynoxeine scavenges free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

Table 1: Summary of Key Studies on Corynoxeine

Research Findings

- Anti-inflammatory Study : A study published in the Biological & Pharmaceutical Bulletin demonstrated that corynoxeine significantly reduced NO levels in LPS-stimulated rat vascular smooth muscle cells, suggesting its potential use in treating vascular inflammation .

- Neuroprotection : Research highlighted that corynoxeine protects neuronal cells from oxidative damage by modulating apoptotic pathways, thus supporting its use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In vitro assays confirmed the antimicrobial efficacy of corynoxeine against multiple pathogens, indicating its potential role as a natural antimicrobial agent .

Propriétés

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.